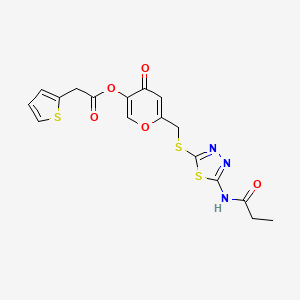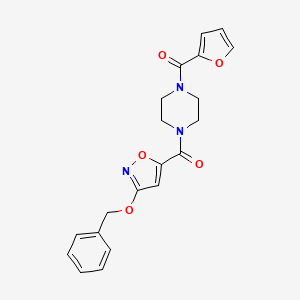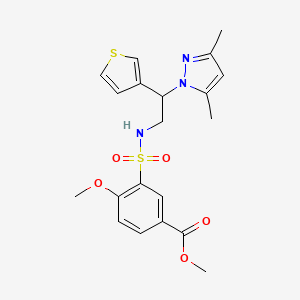
4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C6H4ClF3N2O . It has a molecular weight of 212.56 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine” includes a pyrimidine ring, which is a ring-shaped carbon-containing structure . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms . Additionally, it has a methoxy group, which is a unit made of a carbon atom and three hydrogen atoms .Physical And Chemical Properties Analysis
“4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine” is a liquid at room temperature . Its unique physical and chemical properties are thought to be due to the presence of a fluorine atom and a pyridine in its structure .Scientific Research Applications
Agrochemicals
CMTFP derivatives play a crucial role in crop protection. The first significant derivative, fluazifop-butyl, emerged as an effective herbicide. Since then, over 20 new CMTFP-containing agrochemicals have received ISO common names. These compounds protect crops from pests, thanks to the combination of the unique physicochemical properties of the fluorine atom and the pyrimidine moiety .
Pharmaceuticals
Several CMTFP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the CMTFP moiety have received market approval, and many candidates are undergoing clinical trials. The fluorine-pyridine combination contributes to their biological activities, making them promising candidates for drug development .
Veterinary Products
Apart from human medicine, CMTFP derivatives also feature in veterinary products. Two veterinary products containing the CMTFP moiety have been granted market approval. Their unique properties make them valuable for animal health and well-being .
Interfacial Interactions
Researchers have explored the interfacial interactions of pyrimidines using CMTFP. Specifically, CMTFP has been investigated in the context of immobilized-artificial-membrane (IAM) chromatographic stationary phases. Understanding these interactions aids in drug development and formulation .
Herbicidal Properties
Pyroxsulam, a derivative of 2-methoxy-4-(trifluoromethyl)pyrimidine, retains herbicidal properties while selectively protecting wheat crops. Incorporating the pyridine structure enhances its effectiveness as an herbicide .
Chemical Synthesis
CMTFP serves as an intermediate in chemical synthesis. For instance, it plays a role in the synthesis of fluazifop, a widely used herbicide. The controlled introduction of chlorine atoms to the pyrimidine ring allows for tailored chemical modifications .
Safety and Hazards
The safety information for “4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Future Directions
The demand for TFMP derivatives, including “4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine”, has been increasing steadily in recent years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(7)11-5(12-4)6(8,9)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQLUWVXNDBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)


![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2731683.png)
![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2731687.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)


![4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2731694.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2731696.png)
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)